Deoxyfuconojirimycin is a polyhydroxylated alkaloid classified as an iminosugar. It is a potent and specific inhibitor of α-L-fucosidases, enzymes responsible for the hydrolysis of L-fucose residues from glycoconjugates. [, , , , , ] This inhibitory property makes it a valuable tool in various scientific research areas, including glycobiology, biochemistry, and cell biology. [, , , , , , , , , , ]
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol, commonly known as deoxyfuconojirimycin, is a hydroxypiperidine compound characterized by the presence of three hydroxyl groups at the 3rd, 4th, and 5th positions along with a methyl group at the 2nd position. This compound is classified as an iminosugar, which are sugar analogs that contain nitrogen in place of one or more oxygen atoms. Iminosugars have garnered significant interest due to their potential therapeutic applications, particularly in the treatment of various diseases including lysosomal storage disorders and diabetes .
The synthesis of (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol can be achieved through several methods. One notable approach involves the use of organometallic reagents in a multi-step reaction sequence. For instance, a common method includes the reaction of a suitable piperidine derivative with a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions.
Technical details from recent studies indicate that starting materials often include substituted piperidines or related compounds that undergo specific transformations such as reduction or alkylation to yield the target compound. The synthesis may also involve purification steps such as chromatography to isolate the desired isomer .
The molecular structure of (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol can be described using its chemical formula . The stereochemistry is defined by the specific configuration at each chiral center:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the structure and purity of synthesized compounds. For instance, NMR spectra provide insights into the chemical environment of hydrogen atoms within the molecule .
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol participates in various chemical reactions typical for iminosugars. These include:
Technical details regarding these reactions often highlight the role of functional groups in determining reactivity and selectivity during synthesis and application .
The mechanism of action of (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol primarily involves its role as an enzyme inhibitor. By mimicking natural substrates of glycosidases (enzymes that hydrolyze glycosidic bonds), it binds to the active site of these enzymes and prevents substrate access. This inhibition can lead to altered metabolic pathways and has implications for treating conditions like diabetes and lysosomal storage disorders.
Data from studies suggest that this compound's structural features enable it to effectively compete with natural sugars for enzyme binding sites .
The physical and chemical properties of (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol include:
These properties are critical for understanding how this compound behaves in biological systems and its potential applications in pharmaceuticals .
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol has several scientific applications:
Research continues into expanding its applications within medicinal chemistry and biotechnology due to its unique structural characteristics and biological activity .
The systematic IUPAC name (2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol precisely defines the compound’s carbon framework, substituent positions, and absolute stereochemistry. This name indicates a six-membered piperidine ring with methyl and triol substituents, where the numerical locants (2,3,4,5) specify the positions of these functional groups relative to the ring nitrogen. The stereochemical descriptors (2S,3R,4S,5R) fully assign the configuration at all four chiral centers. Key synonyms include:
O[C@@H]1[C@H](C)NC[C@@H](O)[C@@H]1O
[7] SHSBWMUIVLOMIL-NQZVPSPJSA-N
[7] Table 1: Fundamental Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol |
Molecular Formula (base) | C₆H₁₃NO₃ |
Molecular Weight (base) | 163.17 g/mol |
CAS No. (hydrochloride) | 210174-73-5 |
SMILES | O[C@@H]1[C@H](C)NC[C@@H](O)[C@@H]1O |
InChIKey | SHSBWMUIVLOMIL-NQZVPSPJSA-N |
The four contiguous chiral centers create a specific three-dimensional topology critical for biological activity. The stereochemistry at C2 (S), C3 (R), C4 (S), and C5 (R) generates a stereoelectronic arrangement mimicking the D-fucose sugar’s pyranose ring, facilitating interactions with carbohydrate-processing enzymes [1] [6] [8]. This configuration is synthetically derived from D-glucose precursors, leveraging inherent stereochemistry to establish the required chiral centers [6].
The proton at C2 is equatorial, minimizing 1,3-diaxial interactions, while the C2-methyl group adopts an axial orientation in the lowest-energy chair conformation. The hydroxyl groups at C3, C4, and C5 are positioned to form hydrogen-bonding networks resembling transition states of glycosidic bond cleavage [6] [8]. This spatial mimicry underpins the compound’s glycosidase inhibition.
Table 2: Chiral Center Assignments and Conformational Roles
Chiral Center | Configuration | Role in Bioactivity |
---|---|---|
C2 | S | Axial methyl group; defines ring protonation state |
C3 | R | Equatorial OH; hydrogen bonding to enzyme |
C4 | S | Equatorial OH; transition state mimicry |
C5 | R | Equatorial OH; stabilizes ring conformation |
Minor stereochemical alterations significantly impact biological activity:
Table 3: Activity Comparison of Selected Structural Analogs
Compound | CAS or CID | Key Structural Feature | Glycosidase Inhibition |
---|---|---|---|
(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol | 210174-73-5 | C2-methyl, fucose-like stereochemistry | Potent α-fucosidase inhibitor |
(2R,3S,4R,5S)-2-methylpiperidine-3,4,5-triol | CID 10219516 | Full stereochemical inversion | Weak/inactive |
(2S,3R,4S,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol | 126663-71-6 | C2-hydroxymethyl group | Selective glucosidase inhibition |
(2S,3R,4S,5R)-2-(1-methylethyl)piperidine-3,4,5-triol | CID 44475963 | Bulky C2-isopropyl substituent | >20-fold reduced potency |
The stereospecificity extends to biological targeting: The (3S,4R,5R)-3-(2-hydroxyethyl)piperidine-3,4,5-triol isomer (synthesized from D-glucose) exhibited weak galactosidase inhibition (IC₅₀ = 5.0 mM) [6], underscoring that even modifications at non-anomeric positions drastically alter enzyme selectivity if stereochemistry is suboptimal. The (2S,3R,4S,5R) configuration’s bioactivity arises from its precise mimicry of the fucose oxocarbenium-ion transition state during glycoside hydrolysis [6] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0